![molecular formula C17H19NO3S B14202840 4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid CAS No. 860344-01-0](/img/structure/B14202840.png)
4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid is a complex organic compound that features a thiophene ring substituted with a morpholine group and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution with Morpholine: The thiophene ring is then functionalized with a morpholine group through nucleophilic substitution reactions.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the substituted thiophene with a benzoic acid derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The morpholine group can enhance the compound’s ability to interact with biological membranes, improving its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2-thiophenecarboxylic acid.
Morpholine Derivatives: Compounds like 4-morpholinecarboxylic acid and N-methylmorpholine.
Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid.
Uniqueness
4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid is unique due to its combination of a thiophene ring, a morpholine group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Eigenschaften
CAS-Nummer |
860344-01-0 |
|---|---|
Molekularformel |
C17H19NO3S |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
4-[5-(1-morpholin-4-ylethyl)thiophen-2-yl]benzoic acid |
InChI |
InChI=1S/C17H19NO3S/c1-12(18-8-10-21-11-9-18)15-6-7-16(22-15)13-2-4-14(5-3-13)17(19)20/h2-7,12H,8-11H2,1H3,(H,19,20) |
InChI-Schlüssel |
ASSAUKKHOJBYBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(S1)C2=CC=C(C=C2)C(=O)O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


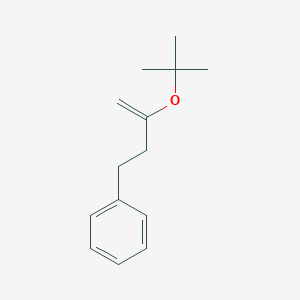
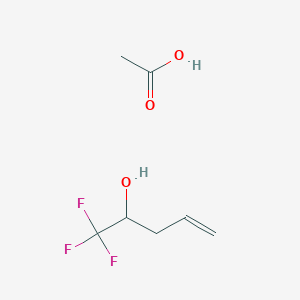
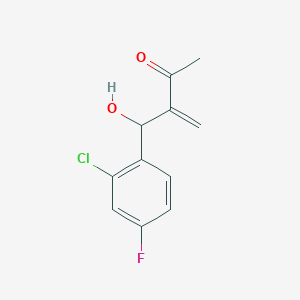

![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)
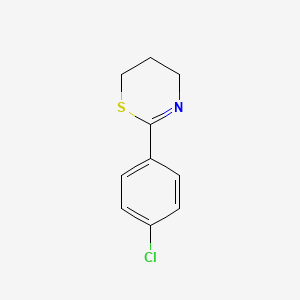
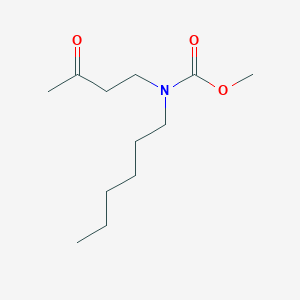
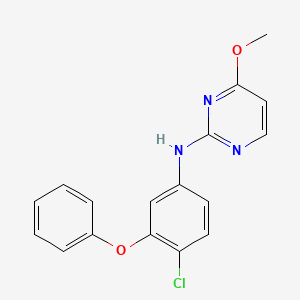
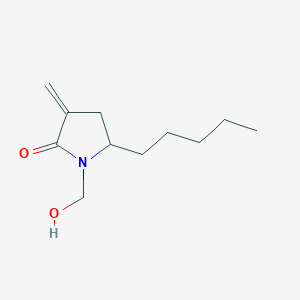
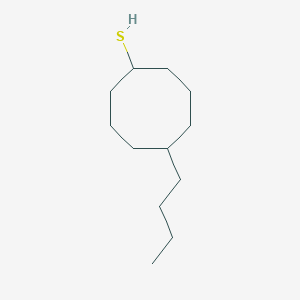
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
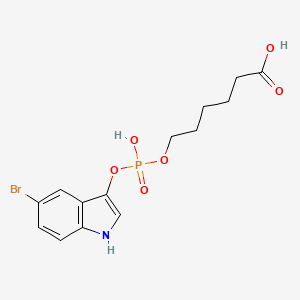
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
